molecular formula C20H16O4 B039228 Sorbyldithranol CAS No. 118804-11-8

Sorbyldithranol

Cat. No. B039228
M. Wt: 320.3 g/mol
InChI Key: NCCWBQWHEKHYDN-DSXPNFDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbyldithranol, also known as 2,5-dihydroxy-1,4-benzoquinone, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of dithranol, a natural compound found in the bark of the South American araroba tree, which has been used for centuries as a treatment for skin diseases such as psoriasis.

Mechanism Of Action

Sorbyldithranol exerts its effects by generating reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can result in cell death or activation of cellular signaling pathways that can lead to various physiological and pathological outcomes.

Biochemical And Physiological Effects

Sorbyldithranol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to activate cellular signaling pathways such as the JNK and p38 MAPK pathways, which are involved in inflammation and stress responses.

Advantages And Limitations For Lab Experiments

One of the main advantages of using sorbyldithranol in lab experiments is its ability to induce oxidative stress in cells in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular processes and to test the efficacy of various antioxidants and other compounds that can mitigate the effects of oxidative stress.
However, one limitation of using sorbyldithranol is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration to use in experiments, and can also limit its use in certain cell types or experimental conditions.

Future Directions

There are several future directions for research on sorbyldithranol. One area of interest is its potential use as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another area of interest is its role in aging and age-related diseases, as oxidative stress is thought to play a major role in the aging process.
In addition, further research is needed to determine the optimal concentration and duration of exposure to sorbyldithranol in different experimental systems, as well as to identify any potential side effects or toxicity associated with its use.
Conclusion
Sorbyldithranol is a synthetic compound that has been widely used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases, and has shown promise as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Sorbyldithranol can be synthesized using a variety of methods, including oxidation of hydroquinone with lead dioxide and oxidation of catechol with silver oxide. The most commonly used method involves the oxidation of Sorbyldithranolytoluene with lead dioxide in the presence of acetic acid.

Scientific Research Applications

Sorbyldithranol has been extensively used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

CAS RN

118804-11-8

Product Name

Sorbyldithranol

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C20H16O4/c1-2-3-4-9-14(21)17-12-7-5-10-15(22)18(12)20(24)19-13(17)8-6-11-16(19)23/h2-11,17,22-23H,1H3/b3-2+,9-4+

InChI Key

NCCWBQWHEKHYDN-DSXPNFDZSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

SMILES

CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Canonical SMILES

CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

synonyms

sorbyl dithranol
sorbyldithranol

Origin of Product

United States

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